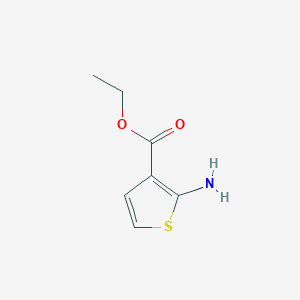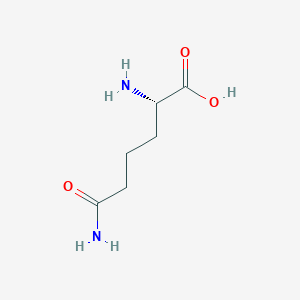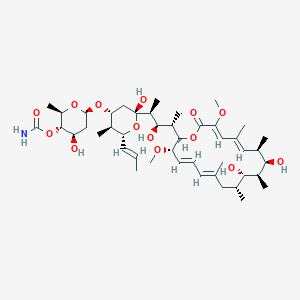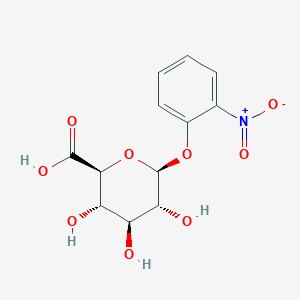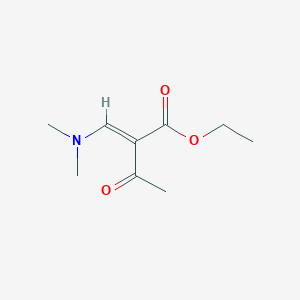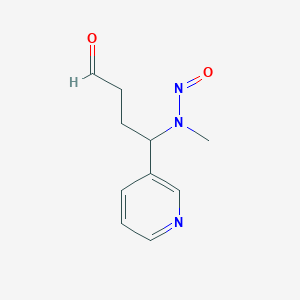
4-(Methylnitrosamino)-4-(3-pyridyl)butanal
Overview
Description
Synthesis Analysis
The synthesis of 4-(Methylnitrosamino)-4-(3-pyridyl)butanal involves the metabolic activation by cytochrome P450 enzymes, leading to various metabolites including keto alcohol and keto aldehyde. The studies reveal the enzyme specificity and the influence of inhibitors like phenethyl isothiocyanate on its metabolism, highlighting the complex interactions within human liver microsomes and the significant role of P450 1A2 in its bioactivation (Smith et al., 1996).
Molecular Structure Analysis
The molecular structure of 4-(Methylnitrosamino)-4-(3-pyridyl)butanal and its metabolites has been elucidated through various analytical techniques. Studies have identified the absolute configuration of its metabolites, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), through chiral derivatizing agents, providing insight into the stereochemical aspects of its metabolic formation and further metabolism in tissues (Hecht et al., 2000).
Chemical Reactions and Properties
The chemical reactions of 4-(Methylnitrosamino)-4-(3-pyridyl)butanal involve its conversion to various metabolites through enzymatic processes, with cytochrome P450 playing a central role. The formation of specific metabolites such as keto alcohol, keto aldehyde, and NNAL underlines its reactive nature and the potential for inducing DNA damage, emphasizing the importance of understanding these pathways for assessing the carcinogenic risk associated with tobacco exposure (Smith et al., 1992).
Physical Properties Analysis
The physical properties of 4-(Methylnitrosamino)-4-(3-pyridyl)butanal and its metabolites, such as solubility and stability, are crucial for understanding its behavior in biological systems. Analytical techniques like liquid chromatography and mass spectrometry have been used to characterize these properties, aiding in the development of methods for the detection and quantification of these compounds in biological matrices (Xia et al., 2005).
Chemical Properties Analysis
The chemical properties of 4-(Methylnitrosamino)-4-(3-pyridyl)butanal, including its reactivity and interactions with DNA, have been a focus of research to understand its mutagenic and carcinogenic potential. Studies have shown that its metabolites can induce DNA adducts and damage, which are critical events in the carcinogenic process, highlighting the importance of elucidating these chemical interactions for assessing the health risks associated with tobacco use (Hecht et al., 1986).
Scientific Research Applications
Biomarker for Tobacco Smoke Exposure
4-(Methylnitrosamino)-4-(3-pyridyl)butanal (NNAL), a metabolite of the tobacco-specific nitrosamine NNK, is used as a biomarker for exposure to tobacco smoke. Its presence in human urine, even at low concentrations, indicates exposure to carcinogenic nitrosamines in tobacco and tobacco smoke. This application is crucial for epidemiologic studies assessing health risks associated with tobacco smoke exposure (Jacob et al., 2008).
Understanding Bioactivation and Detoxification Mechanisms
Studies on NNK, including its metabolite NNAL, have shed light on the mechanisms of bioactivation and detoxification of tobacco-specific lung carcinogens. This research includes the identification of metabolites in humans and animals, understanding the role of enzymes like cytochrome P450 in metabolic activation, and exploring DNA and protein adduct formation. This knowledge is vital for developing methods to assess bioactivation in humans, aiding in lung cancer susceptibility and prevention studies (Hecht, 1996).
Analysis in Human Urine
Methods have been developed to analyze NNAL in human urine, enhancing our ability to measure exposure to tobacco-specific carcinogens. These methods involve complex analytical procedures like liquid chromatography and mass spectrometry, demonstrating the challenges in detecting low concentrations of carcinogens and their metabolites (Xia et al., 2005).
Investigating DNA Damage and Carcinogenesis
Research has compared the DNA damage induced by NNK and its metabolites in rat hepatocytes, providing insights into the genotoxicity of tobacco-specific nitrosamines. Such studies are crucial for understanding how these compounds contribute to cancer development, particularly in the context of lung cancer caused by tobacco use (Demkowicz-Dobrzański & Castonguay, 1991).
Role in Tobacco Smoke Formation
NNAL is an important compound in understanding the formation of carcinogens in tobacco smoke. Research on how nicotine and other compounds in tobacco leaves contribute to the formation of NNK and NNAL under various conditions helps in evaluating the carcinogenic potential of different types of tobacco products (Zejun et al., 2017).
Metabolic Studies
Metabolism studies of NNK and NNAL, including their inhibition by compounds like isothiocyanates, have provided insights into potential strategies for cancer prevention. These studies examine the enzymes involved in metabolizing NNK in lung microsomes and the inhibitory mechanisms of certain dietary components (Smith et al., 1990).
properties
IUPAC Name |
N-methyl-N-(4-oxo-1-pyridin-3-ylbutyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6-8,10H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJHUNPWTKLYGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC=O)C1=CN=CC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00897139 | |
| Record name | 4-(methylnitrosamino)-4-(3-pyridyl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylnitrosamino)-4-(3-pyridyl)butanal | |
CAS RN |
64091-90-3 | |
| Record name | 4-(Methylnitrosamino)-4-(3-pyridyl)butanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64091-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylnitrosamino)-4-(3-pyridyl)butanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064091903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(methylnitrosamino)-4-(3-pyridyl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(METHYLNITROSAMINO)-4-(3-PYRIDYL)BUTANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/921VK962LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



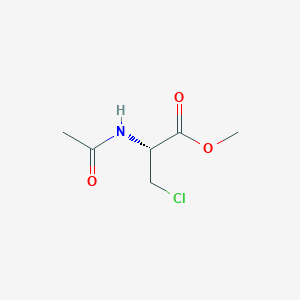
![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone](/img/structure/B16468.png)


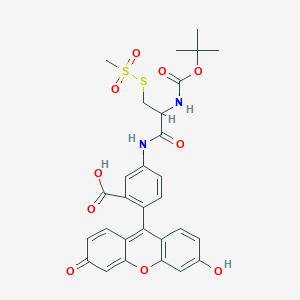
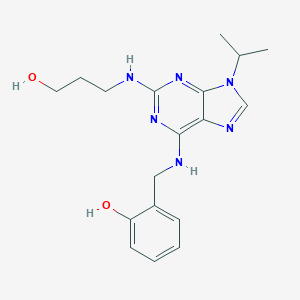
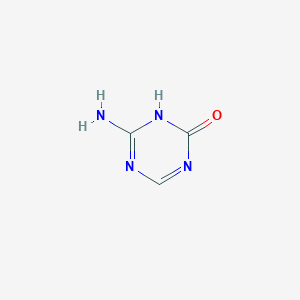
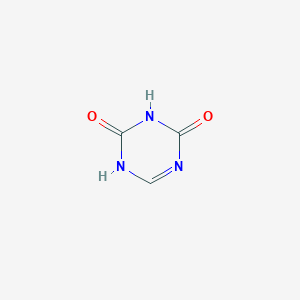
![thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B16490.png)
